2-(3-Amino-5-methyl-1H-pyrazol-4-yl)-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-5-methyl-1H-pyrazol-4-yl)thiazol-4(5H)-one is a heterocyclic compound that contains both pyrazole and thiazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-5-methyl-1H-pyrazol-4-yl)thiazol-4(5H)-one typically involves the cyclization of appropriate precursors. One common method might involve the reaction of a thioamide with a hydrazine derivative under acidic or basic conditions to form the thiazole ring, followed by further functionalization to introduce the pyrazole moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could involve the conversion of nitro groups to amines.
Substitution: Substitution reactions might include nucleophilic or electrophilic substitution on the pyrazole or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Conditions for substitution reactions often involve the use of bases or acids to facilitate the reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
2-(3-Amino-5-methyl-1H-pyrazol-4-yl)thiazol-4(5H)-one may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 2-(3-Amino-5-methyl-1H-pyrazol-4-yl)thiazol-4(5H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3-Amino-1H-pyrazol-4-yl)thiazol-4(5H)-one: Similar structure but lacks the methyl group.
2-(3-Amino-5-methyl-1H-pyrazol-4-yl)thiazole: Similar but lacks the ketone group.
Uniqueness
The presence of both the pyrazole and thiazole rings, along with specific functional groups, may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
CAS No. |
141763-70-4 |
---|---|
Molecular Formula |
C7H8N4OS |
Molecular Weight |
196.23 g/mol |
IUPAC Name |
2-(3-amino-5-methyl-1H-pyrazol-4-yl)-1,3-thiazol-4-one |
InChI |
InChI=1S/C7H8N4OS/c1-3-5(6(8)11-10-3)7-9-4(12)2-13-7/h2H2,1H3,(H3,8,10,11) |
InChI Key |
QUIXTVRWYKOFPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)N)C2=NC(=O)CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.